BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for ONX-0914
TFA in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B10824678

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the
immunoproteasome, with primary activity against the chymotrypsin-like subunit LMP7 (low-
molecular mass polypeptide-7 or 5i) and the LMP2 (1i) subunit.[1][2][3] By selectively
targeting the immunoproteasome, which is predominantly expressed in hematopoietic cells,
ONX-0914 modulates immune responses with potentially fewer side effects compared to
broader proteasome inhibitors.[4][5] These characteristics make it a compelling agent for the
treatment of autoimmune diseases and various cancers, particularly in combination with other
therapeutic agents to enhance efficacy and overcome resistance.[6][7] This document provides
detailed application notes and protocols for the use of ONX-0914 TFA in combination with
other therapies, based on preclinical and clinical research.

Mechanism of Action

ONX-0914 covalently and irreversibly binds to the active sites of the immunoproteasome
subunits LMP7 and LMP2.[3] This inhibition leads to a disruption of protein homeostasis in
immune cells, affecting several downstream signaling pathways. Key consequences of
immunoproteasome inhibition by ONX-0914 include:

e Reduced Inflammatory Cytokine Production: ONX-0914 blocks the production of pro-
inflammatory cytokines such as IL-23, TNF-q, IL-6, IL-17, IFN-y, and IL-2.[2][5][8]
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« Inhibition of T-Cell Activation and Differentiation: It impairs the activation and differentiation of
T cells, including Thl and Th17 lineages.[9][10]

 Induction of Apoptosis and Autophagy: In cancer cells, ONX-0914 can induce programmed
cell death (apoptosis) and autophagy by causing an accumulation of misfolded proteins.[11]

e Modulation of NF-kB Signaling: By stabilizing the NF-kB inhibitor IkB, proteasome inhibition
can diminish the prolonged activation of the NF-kB signaling pathway, which is often
associated with inflammation and cancer.[4]
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Caption: Mechanism of action of ONX-0914.

Combination Therapy Applications and Data

ONX-0914 has shown synergistic or additive effects when combined with various therapeutic
agents across different disease models.
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Combination with Proteasome Inhibitors in Multiple
Myeloma

Studies have demonstrated that ONX-0914 can act synergistically with FDA-approved
proteasome inhibitors, potentially overcoming drug resistance.[6][7]

Combination Agent Cell Lines Effect Reference
) Synergistic
Bortezomib MML1.S, RPMI-8226 o [61[7]
cytotoxicity
] ] Synergistic
Carfilzomib MML1.S, RPMI-8226 o [61[7]
cytotoxicity
) Synergistic
Ixazomib MML1.S, RPMI-8226 o [6][7]
cytotoxicity
S ] Synergistic
LU-102 (B2 inhibitor) MM cell lines [7]

cytotoxicity

Combination with Chemotherapy in Glioblastoma

In a preclinical model of glioblastoma, combining ONX-0914 with the standard
chemotherapeutic agent temozolomide (TMZ) resulted in reduced tumor progression.[11]

Combination Agent Model Effect Reference

) Reduced tumor
Temozolomide (TMZ) Mouse xenograft ) [11]
progression

Combination with Immunotherapy

Early-phase clinical trials are investigating the combination of immunoproteasome inhibitors like
ONX-0914 with checkpoint inhibitors, aiming to enhance anti-tumor immune responses.[12]
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Combination Agent Cancer Type Status Reference
Pembrolizumab Advanced Carcinoma Early-phase trial [12]
Nivolumab Advanced Carcinoma Early-phase trial [12]

Combination with Anti-malarial Drugs

In vitro studies have explored the interaction of ONX-0914 with standard anti-malarial drugs

against Plasmodium falciparum.

P. falciparum

Combination Agent . Effect Reference
Strains
ART- and CQ- o
Artemisinin (ART) ] Synergistic activity [3]
resistant
Chloroquine (CQ) Not specified Antagonistic activity [3]

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies involving ONX-0914 in
combination therapies.

Protocol 1: In Vitro Synergism Study in Multiple
Myeloma Cells

Objective: To determine the synergistic cytotoxic effect of ONX-0914 in combination with

Bortezomib.

Materials:

e Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
e RPMI-1640 medium supplemented with 10% FBS

e ONX-0914 TFA (stock solution in DMSO)
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e Bortezomib (stock solution in DMSO)

o Cell viability assay reagent (e.g., CellTiter-Glo®)
o 96-well plates

Procedure:

o Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10"4
cells/well in 100 pL of complete medium.

o Drug Preparation: Prepare serial dilutions of ONX-0914 and Bortezomib in culture medium.

e Treatment: Treat cells with ONX-0914 alone, Bortezomib alone, or the combination of both at
various concentrations. Include a DMSO vehicle control.

e Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

 Viability Assessment: Measure cell viability using a luminescent-based assay according to
the manufacturer's instructions.

o Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug
alone. Determine the combination index (CI) using the Chou-Talalay method to assess
synergism (CI < 1), additivity (Cl = 1), or antagonism (CI > 1).

Seed MM Cells Prepare Drug Dilutions Treat Cells with Drugs Incubate for Assess Cell Viability Analyze Data
in 96-well plate (ONX-0914 & Bortezomib) (Single & Combination) 48-72 hours (e.g., CellTiter-Glo) (IC50, Combination Index)
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Caption: Workflow for in vitro synergism study.

Protocol 2: In Vivo Glioblastoma Xenograft Study

Objective: To evaluate the efficacy of ONX-0914 in combination with Temozolomide (TMZ) in a
mouse xenograft model of glioblastoma.[11]

Materials:
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e Immunodeficient mice (e.g., nude mice)

e Glioblastoma cell line (e.g., UB7TMG)

e« ONX-0914 TFA

e Temozolomide (TMZ)

» Vehicle solution (e.g., 4% DMSO in PBS)

o Calipers for tumor measurement

Procedure:

o Tumor Implantation: Subcutaneously inject 5 x 1076 U87MG cells into the flank of each
mouse.

o Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mms).

e Randomization: Randomize mice into four treatment groups:

Vehicle control

o

ONX-0914 alone

[¢]

o

TMZ alone

ONX-0914 + TMZ

[e]

e Treatment Administration:

o Administer ONX-0914 (e.g., 15 mg/kg, intraperitoneally, 3 times weekly).[13]

o Administer TMZ (dose and schedule as per established protocols).

e Tumor Monitoring: Measure tumor volume with calipers every 2-3 days.

» Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the
control group reach a specified size.
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o Data Analysis: Compare tumor growth rates and final tumor volumes between the different
treatment groups.
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Caption: Workflow for in vivo xenograft study.

Concluding Remarks

ONX-0914 TFA, as a selective immunoproteasome inhibitor, holds significant promise for
combination therapies in both oncology and autoimmune diseases. The presented data and
protocols offer a foundational framework for researchers to explore and validate the therapeutic
potential of ONX-0914 in combination with other agents. Further investigations into optimal
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dosing, scheduling, and patient selection will be crucial for the clinical translation of these
promising preclinical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10824678#onx-0914-tfa-in-combination-with-other-
therapeutic-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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